cis-4-Decene
Overview
Description
cis-4-Decene: is an organic compound with the molecular formula C10H20 . It is an alkene, characterized by the presence of a carbon-carbon double bond. The “cis” configuration indicates that the substituents on the double bond are on the same side, which affects the compound’s physical and chemical properties. This compound is a colorless liquid at room temperature and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of 4-Decyne: One common method to synthesize cis-4-Decene is through the partial hydrogenation of 4-Decyne. This reaction typically uses a Lindlar catalyst, which selectively hydrogenates the triple bond to a cis double bond.
Isomerization of 1-Decene: Another method involves the isomerization of 1-Decene using a suitable catalyst to shift the double bond to the 4-position and achieve the cis configuration.
Industrial Production Methods: Industrial production of this compound often involves the catalytic cracking of larger hydrocarbons followed by selective hydrogenation and isomerization processes to achieve the desired configuration and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-4-Decene can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include peracids for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst, converting it to decane.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine add across the double bond to form dihalides.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) for epoxidation, osmium tetroxide for dihydroxylation.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (chlorine, bromine) in the presence of light or a catalyst.
Major Products:
Epoxides and Diols: From oxidation reactions.
Decane: From reduction reactions.
Dihalides: From halogenation reactions.
Scientific Research Applications
cis-4-Decene has various applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules. It is also used in studying reaction mechanisms and stereochemistry.
Biology: this compound derivatives are studied for their biological activities, including potential antimicrobial properties.
Medicine: Research into this compound derivatives for pharmaceutical applications, including drug development.
Industry: Used as an intermediate in the production of lubricants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cis-4-Decene in chemical reactions involves the interaction of the double bond with various reagents. The double bond can act as a nucleophile, attacking electrophilic species, or it can be targeted by radicals in substitution reactions. The specific pathways depend on the nature of the reagents and reaction conditions.
Comparison with Similar Compounds
trans-4-Decene: The trans isomer of 4-Decene, where the substituents on the double bond are on opposite sides. This configuration affects its physical properties and reactivity.
1-Decene: An isomer with the double bond at the 1-position. It has different reactivity and applications compared to cis-4-Decene.
2-Decene: Another positional isomer with the double bond at the 2-position.
Uniqueness of this compound: The cis configuration of this compound results in unique physical properties, such as a lower melting point compared to its trans isomer. This configuration also influences its reactivity in chemical reactions, making it a valuable compound for specific synthetic applications.
Properties
IUPAC Name |
(Z)-dec-4-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h7,9H,3-6,8,10H2,1-2H3/b9-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVOPSCRHKEUNJ-CLFYSBASSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19398-88-0 | |
Record name | cis-4-Decene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019398880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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